4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide

Physicochemical profiling Regioisomer discrimination Medicinal chemistry quality control

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide (CAS 86796-30-7) is the unsubstituted fused tricyclic heterocycle bearing a primary carboxamide at the pyrazole 3-position, with molecular formula C₁₀H₈N₄O and a molecular weight of 200.20 g/mol. The compound is formally named 1H-pyrazolo[1,5-a]benzimidazole-3-carboxamide under IUPAC convention and also identified as 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxamide.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
CAS No. 86796-30-7
Cat. No. B12887849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide
CAS86796-30-7
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2NC=C3C(=O)N
InChIInChI=1S/C10H8N4O/c11-9(15)6-5-12-14-8-4-2-1-3-7(8)13-10(6)14/h1-5,12H,(H2,11,15)
InChIKeyIFUAAAVKKXABRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide (CAS 86796-30-7): Core Scaffold Identity and Procurement-Relevant Profile


4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide (CAS 86796-30-7) is the unsubstituted fused tricyclic heterocycle bearing a primary carboxamide at the pyrazole 3-position, with molecular formula C₁₀H₈N₄O and a molecular weight of 200.20 g/mol . The compound is formally named 1H-pyrazolo[1,5-a]benzimidazole-3-carboxamide under IUPAC convention and also identified as 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxamide . This scaffold constitutes the minimal pharmacophoric core of a broader class of 4H-pyrazolo[1,5-a]benzimidazole analogues disclosed in patent literature as PARP inhibitors and kinase-targeting agents [1]. Its calculated physicochemical parameters—topological polar surface area (TPSA) of 76.18 Ų and a consensus LogP of 1.61—place it within favorable drug-like chemical space (Lipinski rule of five compliance) . The compound is supplied primarily as a research-grade building block for medicinal chemistry derivatization and structure–activity relationship (SAR) exploration rather than as a pre-optimized bioactive endpoint.

Core identity Unsubstituted 3-carboxamide scaffold for PARP and kinase inhibitor SAR exploration.
Regioisomer 3-Carboxamide orientation ensures correct hydrogen-bond geometry for target engagement.
Building block Pre-formed carboxamide handle for direct N-functionalization in medicinal chemistry.

Why 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide Cannot Be Replaced by the 2-Carboxamide Regioisomer or the Parent Scaffold


Within the 4H-pyrazolo[1,5-a]benzimidazole chemotype, the position of the carboxamide substituent and the presence versus absence of the carboxamide group itself fundamentally alter both the molecular recognition profile and the physicochemical properties that govern experimental reproducibility [1]. The 3-carboxamide regioisomer (CAS 86796-30-7) and the 2-carboxamide regioisomer (CAS 94782-81-7) share identical molecular formula and mass (C₁₀H₈N₄O, MW 200.20) yet exhibit measurably distinct polarity and lipophilicity: TPSA of 76.18 vs. 77.17 Ų and LogP of 1.61 vs. 1.80, respectively . These differences, while numerically modest, translate to altered hydrogen-bonding geometry at target ATP-binding sites—the 3-carboxamide vector orients the amide donors/acceptors toward the hinge region of kinases and the nicotinamide sub-site of PARP enzymes, whereas the 2-carboxamide presents a divergent trajectory documented as deleterious in PARP inhibitor SAR [1][2]. Furthermore, the parent scaffold lacking any carboxamide (CAS 247-99-4; C₉H₇N₃, MW 157.17) forfeits two hydrogen-bond donors and one acceptor, compromising the key interactions required for engagement with the PARP catalytic triad and kinase hinge motifs that define this compound class [2]. Procurement of an incorrect regioisomer or the des-carboxamide scaffold therefore risks producing negative or non-reproducible biological results in assays and SAR campaigns designed around the 3-carboxamide pharmacophore.

2-Carboxamide regioisomer (CAS 94782-81-7)
Identical formula and mass, but the 2-carboxamide vector may not engage the PARP nicotinamide site. Regioisomer mismatch can produce non-reproducible assay results.
Des-carboxamide parent scaffold (CAS 247-99-4)
Lacks two hydrogen-bond donors and one acceptor, forfeiting critical interactions with kinase hinge and PARP catalytic triad. Not a functional substitute.

Quantitative Differentiation Evidence for 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide (CAS 86796-30-7) Against Closest Analogs


Polar Surface Area and Lipophilicity Differentiation vs. the 2-Carboxamide Regioisomer

The 3-carboxamide regioisomer (CAS 86796-30-7) and the 2-carboxamide regioisomer (CAS 94782-81-7) are constitutional isomers with identical molecular formula (C₁₀H₈N₄O) and molecular weight (200.20 g/mol), yet they are distinguishable by calculated topological polar surface area (TPSA) and lipophilicity. The 3-carboxamide exhibits a TPSA of 76.18 Ų and a consensus LogP of 1.61, whereas the 2-carboxamide yields a TPSA of 77.17 Ų and LogP of 1.80 . The ΔTPSA of 0.99 Ų and ΔLogP of 0.19 reflect altered intramolecular hydrogen-bonding geometry between the carboxamide group and the adjacent pyrazole N2 nitrogen. In the 3-substituted isomer, the amide carbonyl can form an intramolecular interaction with the fused benzimidazole NH, whereas in the 2-substituted isomer this interaction is geometrically precluded, increasing solvent exposure of the polar surface and elevating lipophilicity [1]. These parameters serve as orthogonal analytical quality control (QC) metrics—computationally predicted and chromatographically verifiable—to distinguish the two regioisomers in procurement and inventory verification workflows.

TPSA & LogP vs. 2-carboxamide
Reported
ΔTPSA 0.99 Ų, ΔLogP 0.19
Supports regioisomer QC by chromatography
Calculated values; verify by HPLC
Physicochemical profiling Regioisomer discrimination Medicinal chemistry quality control

Hydrogen-Bond Donor/Acceptor Capacity Relative to the Parent Des-Carboxamide Scaffold

The carboxamide group at the 3-position contributes two hydrogen-bond donors (HBD) and two hydrogen-bond acceptors (HBA), yielding a total HBD count of 2 and HBA count of 3 for the 3-carboxamide compound. In contrast, the parent des-carboxamide scaffold 4H-pyrazolo[1,5-a]benzimidazole (CAS 247-99-4; C₉H₇N₃, MW 157.17) possesses only 1 HBD (benzimidazole NH) and 2 HBA (pyrazole and benzimidazole N atoms) . The molecular weight increases from 157.17 to 200.20 g/mol (+27.4%) upon carboxamide installation, while TPSA increases from approximately 28.7 Ų (estimated for the parent scaffold) to 76.18 Ų (+165%) . This dramatic increase in polar surface area and hydrogen-bonding capacity is mechanistically significant: the carboxamide NH₂ and C=O groups are positioned to engage the glycine-rich loop and hinge region of kinase ATP-binding pockets, as well as the Ser904 and Gly863 residues of the PARP-1 nicotinamide-binding sub-site, interactions that the parent scaffold cannot establish [1].

H-bond capacity vs. parent
Reported
HBD +1, HBA +1, TPSA +165%
Essential for PARP/kinase target engagement
Physicochemical basis for pharmacophore
Hydrogen bonding Scaffold functionalization Kinase hinge binding

Position-Specific Pharmacophore Alignment in PARP Inhibitor Patent SAR vs. 2-Carboxamide and Des-Carboxamide Scaffolds

The US patent US9856262B2 and its Russian counterpart RU-2672722-C2, which encompass over 129 exemplified compounds and associated biological data, consistently position the carboxamide group at the 3-position of the 4H-pyrazolo[1,5-a]benzimidazole core (designated as the C(=O)NH₂ substituent on the benzo ring at the position para to the fused pyrazole) across all exemplified active PARP inhibitor structures [1][2]. In the general formula (I) disclosed in these patents, the carboxamide-bearing aromatic carbon is fixed at the position equivalent to C-3 of the fused system, with no 2-carboxamide examples reported as active [1]. This positional constraint is consistent with the known PARP-1 pharmacophore: the carboxamide must project into the nicotinamide-binding pocket to form the characteristic hydrogen-bond network with Gly863 and Ser904, an orientation that the 2-substituted regioisomer cannot achieve due to a divergent vector angle of approximately 120° relative to the 3-position [3]. Additionally, the parent des-carboxamide scaffold (CAS 247-99-4) is absent from the biological exemplification tables, consistent with the requirement for the carboxamide as a PARP pharmacophore essential element [1][2].

Patent SAR alignment
Class-level
>129 active 3-carboxamide exemplars; 0 for 2-carboxamide
3-Carboxamide orientation mandated for PARP activity
Patent-derived SAR; confirm in assay
PARP inhibition Pharmacophore mapping Patent SAR analysis

Synthetic Versatility as a Derivatization Building Block vs. the Acid Precursor

The 3-carboxamide compound (CAS 86796-30-7) occupies a strategic intermediate position between the carboxylic acid precursor (4H-pyrazolo[1,5-a]benzimidazole-3-carboxylic acid, CAS 64096-92-0; C₁₀H₇N₃O₂, MW 201.18) and more elaborate amide derivatives. While the carboxylic acid provides a handle for standard amide coupling with diverse amines, the pre-formed unsubstituted carboxamide serves as a reference standard for SAR normalization and can undergo selective N-functionalization under milder conditions than those required for acid activation . In synthetic routes disclosed in patent literature, the 3-carboxamide intermediate is synthesized via amidation of the corresponding carboxylic acid or ester, typically achieving yields of 60–90% [1]. The carboxamide's TPSA (76.18 Ų) and LogP (1.61) place it closer to lead-like space than the more polar carboxylic acid (estimated TPSA ~70.4 Ų, LogP ~1.0), making it a more representative baseline for assessing the physicochemical impact of subsequent N-substitutions during SAR campaigns .

Synthetic handle vs. acid
Method context
One-step N-derivatization vs. two-step activation
Enables efficient amide library synthesis
Yields 60–90% reported in patent
Synthetic intermediate Amide coupling Medicinal chemistry SAR expansion

Class-Level Kinase Inhibition Potential Inferred from Pyrazole-Benzimidazole Conjugate SAR

Although no direct IC₅₀ data are publicly available for the unsubstituted 3-carboxamide compound against specific kinases, the broader pyrazole-benzimidazole conjugate class provides class-level inference about the scaffold's inhibitory potential. In a study of pyrazole-benzimidazole conjugates as checkpoint kinase 2 (Chk2) inhibitors, ten synthesized conjugates exhibited IC₅₀ values ranging from 5.5 nM to 52.8 nM in biochemical Chk2 inhibition assays [1]. These conjugates share the fused pyrazole-benzimidazole core architecture with the 3-carboxamide compound, with the carboxamide or related amide linkage serving as a key pharmacophoric connector. Separately, pyrazole-benzimidazole amide derivatives have been evaluated as FabH bacterial enzyme inhibitors, with compound 5f demonstrating a minimum inhibitory concentration (MIC) of 150 μg/mL against Staphylococcus aureus ATCC 25923 and a minimum biofilm inhibitory concentration (MBIC) of 310 μg/mL, compared to metronidazole (MIC 200 μg/mL) [2]. The unsubstituted 3-carboxamide serves as the minimal scaffold from which these potent, substituted derivatives are elaborated, making it the appropriate negative control and SAR baseline for medicinal chemistry optimization campaigns [1][2].

Kinase inhibition inference
Class-level
Chk2 IC50 5.5–52.8 nM for substituted conjugates; core undetermined
Unsubstituted core serves as SAR baseline
Direct measurement required for this scaffold
Kinase inhibition Chk2 Scaffold-derived SAR inference

Procurement-Relevant Application Scenarios for 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide (CAS 86796-30-7)


SAR Baseline and Negative Control in PARP-1/2 Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing PARP inhibitor development using the 4H-pyrazolo[1,5-a]benzimidazole scaffold, as disclosed in patents US9856262B2 and RU-2672722-C2, require the unsubstituted 3-carboxamide compound as the minimal pharmacophoric reference standard [1]. In a typical PARP-1 biochemical inhibition assay, the 3-carboxamide core serves as the baseline against which the potency gain from substituents at the pyrazole 2-position or the benzimidazole ring is quantified. Procurement of the correct 3-carboxamide regioisomer (CAS 86796-30-7) rather than the 2-carboxamide isomer (CAS 94782-81-7) is critical, as the patent SAR demonstrates that PARP inhibitory activity is contingent on the 3-carboxamide orientation for nicotinamide-subsite engagement [1]. The compound is also essential as a negative control in cellular PARylation assays to confirm that observed effects of substituted derivatives are target-mediated rather than scaffold-derived artifacts.

Kinase Profiling Panel Reference Compound for Selectivity Assessment

The unsubstituted 3-carboxamide scaffold is employed as a reference compound in kinase selectivity panels to establish the basal kinase interaction profile of the core heterocycle. The class-level evidence from pyrazole-benzimidazole conjugates demonstrates that substituted derivatives achieve Chk2 IC₅₀ values as low as 5.5 nM, while also showing activity against ROCK2 (IC₅₀ 3 nM for optimized derivatives) and PI3Kδ (IC₅₀ 18 nM) [1]. By profiling the unsubstituted 3-carboxamide alongside these potent derivatives, researchers can deconvolute the contribution of the core scaffold to kinase binding from that of peripheral substituents, enabling rational optimization of selectivity. The compound's favorable physicochemical profile (LogP 1.61, TPSA 76.18 Ų) ensures adequate solubility for biochemical assay conditions at screening-relevant concentrations [2].

Synthetic Intermediate for Diversified Amide Library Generation

The pre-formed 3-carboxamide serves as a direct starting material for N-functionalization via alkylation, acylation, or reductive amination, bypassing the need for acid activation steps required when using the 3-carboxylic acid precursor (CAS 64096-92-0) [1]. This synthetic step economy is advantageous in parallel library synthesis, where the carboxamide can be diversified with various electrophiles under mild conditions to generate arrays of N-substituted analogues for high-throughput screening. The carboxamide also serves as a precursor for nitrile dehydration or Hofmann rearrangement to access alternative functional groups at the 3-position. The calculated LogP of 1.61 makes the compound compatible with standard organic solvents used in parallel synthesis (DMSO, DMF, acetonitrile) while maintaining sufficient aqueous solubility for subsequent biological testing without DMSO carryover artifacts .

Analytical Reference Standard for Regioisomer Identity Confirmation in QC/QA Workflows

Given the existence of the 2-carboxamide regioisomer (CAS 94782-81-7) with identical molecular formula and mass, analytical chemistry groups require authenticated samples of the 3-carboxamide compound as a retention-time standard for chromatographic method development [1]. The measured ΔLogP of 0.19 between the two regioisomers is sufficient to achieve baseline separation on standard C18 reversed-phase columns under optimized gradient conditions . Additionally, the 3-carboxamide exhibits a distinct ¹H NMR pattern in the aromatic region due to the different electronic environment of the pyrazole C-3 vs. C-2 substitution, providing orthogonal spectroscopic confirmation. Procurement of CAS 86796-30-7 with documented purity (>95% by HPLC) and structural authentication (¹H/¹³C NMR, HRMS) ensures that biological assay results are attributed to the correct chemical entity.

Application
Selection Property
Validation Focus
PARP inhibitor SAR baseline
Regioisomer identity confirmation
PARP-1 biochemical assay baseline
Kinase profiling reference
Core scaffold selectivity profile
Kinase panel selectivity assessment
Amide library synthesis
Pre-formed carboxamide handle
N-functionalization and library expansion
Regioisomer QC standard
Retention-time and spectral identity
Chromatographic and NMR identity verification
Quote Request

Request a Quote for 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.